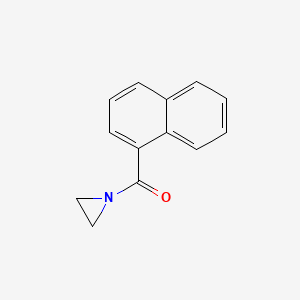
Aziridine, 1-(1-naphthalenylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-(1-naphthalenylcarbonyl)- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain associated with their small ring size. This particular compound features a naphthalenylcarbonyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-(1-naphthalenylcarbonyl)- typically involves the reaction of a naphthalenylcarbonyl chloride with an aziridine precursor. One common method is the reaction of 1-naphthalenylcarbonyl chloride with aziridine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 1-(1-naphthalenylcarbonyl)- can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the aziridine ring, leading to the formation of an open-chain amine derivative.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are often used for the oxidation of aziridines.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine, while oxidation with m-CPBA can produce an oxaziridine.
Applications De Recherche Scientifique
Aziridine, 1-(1-naphthalenylcarbonyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential anticancer and antimicrobial properties.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science.
Mécanisme D'action
The mechanism of action of aziridine, 1-(1-naphthalenylcarbonyl)- involves the high reactivity of the aziridine ring, which can undergo nucleophilic attack or other chemical transformations. The naphthalenylcarbonyl group can influence the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring structure.
Epoxide: An oxygen analog of aziridine with similar ring strain and reactivity.
Azetidine: A four-membered nitrogen-containing ring with different reactivity due to reduced ring strain.
Uniqueness
Aziridine, 1-(1-naphthalenylcarbonyl)- is unique due to the presence of the naphthalenylcarbonyl group, which can enhance its reactivity and potential applications in various fields. The combination of the aziridine ring and the aromatic naphthalene moiety provides a distinct set of chemical properties that can be exploited in synthetic and biological research.
Propriétés
Numéro CAS |
23383-23-5 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
aziridin-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C13H11NO/c15-13(14-8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
Clé InChI |
SYFSWMASMCCCQV-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


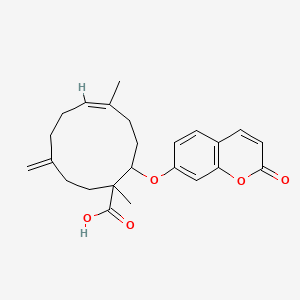
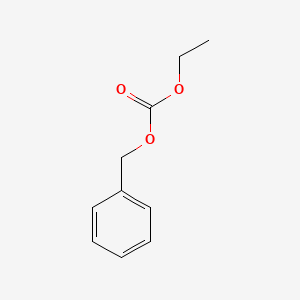

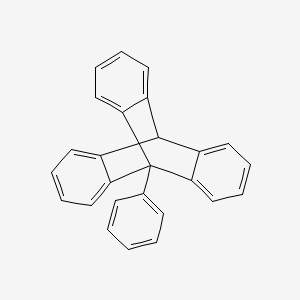


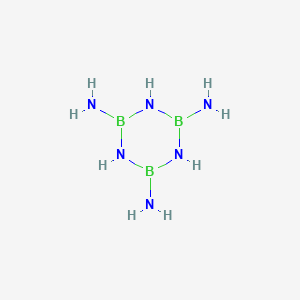
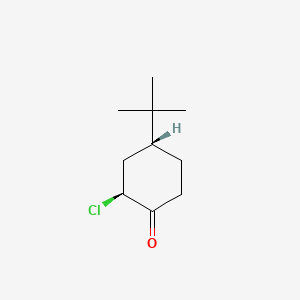
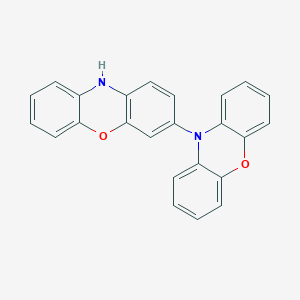


![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)


